N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline involves multiple steps, starting from the preparation of the indole core. The synthetic route typically includes:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Functionalization: The indole core is then functionalized with the desired substituents.
Coupling Reactions: The final step involves coupling the functionalized indole with the aniline derivative under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline can be compared with other indole derivatives, such as:
N,N-Dimethyltryptamine: Known for its psychoactive properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H18F3N3O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H18F3N3O2/c1-11-3-5-16-15(9-11)14(12(2)24-16)7-8-23-17-6-4-13(19(20,21)22)10-18(17)25(26)27/h3-6,9-10,23-24H,7-8H2,1-2H3 |
InChI Key |
BPHJKAPAAFJYSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.